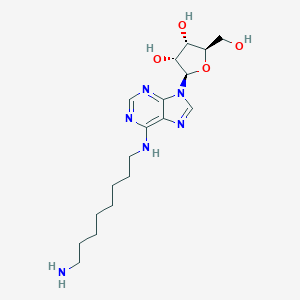
N(6)-Octylamine adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(6)-Octylamine adenosine, also known as this compound, is a useful research compound. Its molecular formula is C18H30N6O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Inhibition of Cellular Processes:
N(6)-Octylamine adenosine has demonstrated significant inhibitory potential against specific cellular processes. Research indicates that it effectively suppresses the proliferation of certain cancer cell lines, showcasing its potential as an antitumor agent. For instance, studies have shown that this compound (CID-194932) exhibits optimum inhibitory effects on tumor growth, suggesting its utility in cancer therapy .
Modulation of Adenosine Receptors:
This compound acts as a modulator of adenosine receptors, particularly A3 receptors, which are implicated in various physiological and pathological processes. The selective activation or inhibition of these receptors can lead to therapeutic benefits in conditions such as inflammation, cancer, and cardiovascular diseases. The ability of this compound to influence these receptors makes it a candidate for drug development targeting these pathways .
Biochemical Research
Study of Nucleotide Metabolism:
this compound plays a role in the study of nucleotide metabolism and its implications in cellular function. Its structural properties allow researchers to investigate how modifications to the adenosine molecule can affect its biological activity and interactions with various enzymes involved in nucleotide metabolism .
Chemoselective Modifications:
Recent studies have explored the chemoselective modification patterns of proteins mediated by nucleotides like ATP and its derivatives. This compound can serve as a model compound to understand these modifications better, providing insights into enzymatic reactions and protein interactions that are crucial for cellular signaling and function .
Case Studies and Experimental Findings
| Study | Findings | Application |
|---|---|---|
| Cordycepin Derivatives Study | This compound showed optimal inhibitory potential against specific cancer cell lines. | Potential use as an antitumor agent. |
| Adenosine Receptor Modulation | Demonstrated selective modulation of A3 receptors impacting inflammation pathways. | Therapeutic applications in inflammatory diseases. |
| Nucleotide Interaction Studies | Investigated the effect of N(6)-octylamine on protein modification via nucleotide interactions. | Insights into biochemical pathways involving nucleotides. |
Propriétés
Numéro CAS |
111863-56-0 |
|---|---|
Formule moléculaire |
C18H30N6O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-(8-aminooctylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H30N6O4/c19-7-5-3-1-2-4-6-8-20-16-13-17(22-10-21-16)24(11-23-13)18-15(27)14(26)12(9-25)28-18/h10-12,14-15,18,25-27H,1-9,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 |
Clé InChI |
AKXFYBGNMMFLTL-SCFUHWHPSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCN |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCCCN |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCN |
Synonymes |
N(6)-octylamine adenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















